Ketoconazole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

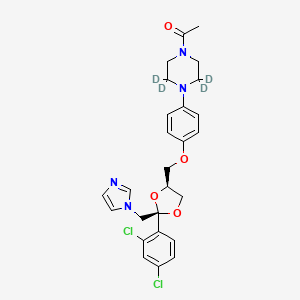

C26H28Cl2N4O4 |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2 |

InChI Key |

XMAYWYJOQHXEEK-DNYYUWHPSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H] |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ketoconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ketoconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, ketoconazole. This isotopically labeled compound is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated piperazine precursor, followed by its incorporation into the final molecular structure. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the preparation of deuterated 1-acetyl-4-(4-hydroxyphenyl)piperazine, which is then alkylated to yield the final product, this compound. The deuterium atoms are incorporated into the piperazine ring.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane is refluxed for an extended period.[1][2] The reaction mixture is then filtered, and the solvent is evaporated. The resulting residue is purified by extraction and crystallization to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8.[1][3][4][5]

Step 2: Synthesis of this compound

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in a suitable organic solvent in the presence of a base, such as sodium hydride, to facilitate the alkylation reaction. The crude product is then purified by column chromatography to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

The following diagram illustrates a general workflow for the characterization of synthesized this compound.

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the purity of the synthesized this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate or acetate) |

| Detection | UV at ~225 nm or ~243 nm |

| Flow Rate | 1.0 mL/min |

Experimental Protocol (HPLC):

A solution of this compound is prepared in the mobile phase or a compatible solvent. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak. A detailed method can be adapted from existing literature on ketoconazole analysis.[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the degree of deuterium incorporation. Electrospray ionization (ESI) is a common ionization technique for this analysis.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 535.1 | Protonated molecular ion of this compound |

| [M-C₂H₂O]⁺ | 493.1 | Loss of a ketene group from the acetylpiperazine moiety |

| 255.1 | Fragment corresponding to the dichlorophenyl-imidazole-dioxolane moiety | |

| 86.1 | Fragment corresponding to the deuterated piperazine ring |

Experimental Protocol (MS):

A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is acquired in the positive ion mode. The fragmentation pattern is analyzed by tandem mass spectrometry (MS/MS) to confirm the location of the deuterium labels. The expected fragmentation pattern would be similar to that of unlabeled ketoconazole, with a mass shift of 4 Da for fragments containing the deuterated piperazine ring.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will be similar to those of unlabeled ketoconazole, with key differences in the signals corresponding to the deuterated piperazine ring.

Expected ¹H NMR Spectral Changes:

The proton signals for the piperazine ring, which typically appear as multiplets in the ¹H NMR spectrum of ketoconazole, will be absent or significantly reduced in intensity in the spectrum of this compound.

Expected ¹³C NMR Spectral Changes:

The carbon signals of the deuterated piperazine ring will exhibit coupling to deuterium, resulting in multiplets (typically triplets for -CD2- groups) and a slight upfield shift compared to the corresponding signals in unlabeled ketoconazole.

| Assignment (Ketoconazole) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Changes for this compound |

| Piperazine Protons | ~2.3 - 4.0 | - | Signals absent or significantly reduced |

| Piperazine Carbons | - | ~45-55 | Signals will be multiplets due to C-D coupling and slightly shifted upfield |

| Other Protons and Carbons | Similar to Ketoconazole | Similar to Ketoconazole | Minimal to no change |

Experimental Protocol (NMR):

The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectra are then compared to those of an authentic standard of unlabeled ketoconazole to confirm the structure and the position of deuteration.[10][11]

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]

- 3. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of deuterated ketoconazole. Given the limited publicly available data on specific deuterated analogues, this document focuses on the well-characterized properties of ketoconazole as a baseline and discusses the anticipated effects of deuterium substitution. It includes standard experimental methodologies for property determination and visualizes key pathways and workflows to support drug development and research activities.

Introduction to Deuterated Ketoconazole

Ketoconazole is a broad-spectrum imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to modify a molecule's metabolic profile.[3] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes mediated by cytochrome P450 enzymes. This phenomenon, known as the kinetic isotope effect, can improve a drug's pharmacokinetic properties, such as half-life and exposure, without altering its fundamental mechanism of action.

While specific quantitative physicochemical data for deuterated ketoconazole is not widely published, the principles of isotope effects allow for predictions of its behavior relative to the parent compound. The fundamental properties discussed below are critical for formulation development, predicting bioavailability, and ensuring consistent product performance.

Comparative Physicochemical Properties

The following table summarizes the known physicochemical properties of ketoconazole. For deuterated ketoconazole, the table indicates the expected impact of deuterium substitution. The molecular weight will increase proportionally to the number of deuterium atoms incorporated. Other properties, such as pKa and logP, are generally expected to show minimal to no significant change, as they are less influenced by the kinetic isotope effect.

| Property | Ketoconazole | Deuterated Ketoconazole (Expected) |

| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ | Variable (e.g., C₂₆H₂₈-ₓDₓCl₂N₄O₄) |

| Molecular Weight | 531.43 g/mol [2] | > 531.43 g/mol (dependent on deuteration sites) |

| Melting Point | 146°C to 152°C[4] | Similar to ketoconazole, minor variations possible. |

| Aqueous Solubility | Practically insoluble in water (pH-dependent).[5][6] Solubility in acetate buffer (pH 5.0) is ~0.3 mg/mL.[2] | Expected to be very similar to ketoconazole. |

| pKa | Weakly basic with two pKa values: 2.94 and 6.51.[2][6] | Expected to be very similar to ketoconazole. |

| LogP (Octanol-Water) | 4.31 - 4.35[2][4] | Expected to be very similar to ketoconazole. |

| BCS Classification | Class II (Low Solubility, High Permeability)[4][6] | Expected to remain Class II. |

| Appearance | White or almost white powder[5] | Expected to be a white or almost white powder. |

Mechanism of Action: Inhibition of Ergosterol Synthesis

Ketoconazole, in both its standard and deuterated forms, exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (also known as CYP51), a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[][8][9] This enzyme is responsible for converting lanosterol to ergosterol.[10] By disrupting this process, ketoconazole depletes ergosterol in the fungal cell membrane, leading to increased membrane permeability, impaired function, and ultimately, inhibition of fungal growth.[11][12]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like deuterated ketoconazole.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Principle: An excess amount of the compound is agitated in a specific solvent (e.g., buffered aqueous solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of deuterated ketoconazole powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[15]

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Data Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified pH and temperature.

Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[17][18]

Principle: The pH of a solution containing the dissolved compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.

Detailed Protocol:

-

Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of deuterated ketoconazole in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be required.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[17]

-

Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Immerse the pH electrode and begin adding the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[18]

-

Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the first derivative of the titration curve. Perform at least three replicate titrations to ensure accuracy.[17]

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the shake-flask method is traditional, the HPLC method is faster and requires less material.[20][21]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its known LogP value. A calibration curve is generated using standards with well-established LogP values.

Detailed Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare solutions of at least five to six commercially available standard compounds with known LogP values that span a range bracketing the expected LogP of deuterated ketoconazole.

-

Standard Analysis: Inject each standard individually onto the HPLC system and record its retention time (t_R).

-

Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values against the known LogP values of the standards. A linear regression of this plot serves as the calibration curve.

-

Sample Analysis: Prepare a solution of deuterated ketoconazole and inject it into the same HPLC system under identical conditions. Record its retention time and calculate its log(k') value.

-

LogP Determination: Interpolate the LogP of deuterated ketoconazole from its log(k') value using the linear regression equation derived from the calibration curve.[22]

General Workflow for Physicochemical Characterization

The characterization of a new chemical entity, such as deuterated ketoconazole, follows a logical progression from synthesis to detailed analysis. This workflow ensures that foundational properties are well-understood before advancing to more complex preclinical and clinical development stages.

References

- 1. What is the mechanism of Ketoconazole? [synapse.patsnap.com]

- 2. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketoconazole | 65277-42-1 [chemicalbook.com]

- 5. cdn.who.int [cdn.who.int]

- 6. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. droracle.ai [droracle.ai]

- 10. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Ketoconazole-d4: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Characteristics, Analytical Methodologies, and Mechanistic Actions of a Key Deuterated Antifungal Agent.

This technical guide provides a comprehensive overview of Ketoconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ketoconazole. Designed for researchers, scientists, and drug development professionals, this document details its fundamental properties, analytical quantification methods, and its well-established mechanism of action.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Ketoconazole in biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift, facilitating precise detection by mass spectrometry without significantly altering its chemical properties.

| Property | Value |

| CAS Number | 1398065-75-2 |

| Molecular Formula | C₂₆H₂₄D₄Cl₂N₄O₄ |

| Molecular Weight | 535.46 g/mol |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ketoconazole's primary antifungal activity stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting ergosterol synthesis, Ketoconazole leads to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth.

Caption: Fungal Ergosterol Biosynthesis Inhibition by Ketoconazole.

Pharmacokinetic Profile of Ketoconazole

The pharmacokinetic properties of Ketoconazole have been extensively studied in human subjects. Absorption can be variable and is pH-dependent, with improved absorption in acidic environments. The drug is highly protein-bound in plasma, primarily to albumin[1]. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Ketoconazole in Healthy Male Volunteers. [2]

| Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-Life (h) | Oral Clearance (mL/min) |

| 200 mg (tablet) | 4.2 | 1.7 | 7.5 | - |

| 200 mg (suspension) | 5.0 | 1.2 | 7.9 | - |

| 200 mg (solution) | 6.2 | 1.0 | 7.9 | 209 |

| 400 mg (solution) | - | - | - | 123.6 |

| 800 mg (solution) | - | - | - | 80.0 |

Table 2: Dose-Dependent Pharmacokinetics of Ketoconazole. [2]

| Dose | Mean Oral Clearance (mL/min) |

| 200 mg | 244.9 |

| 400 mg | 123.6 |

| 800 mg | 80.0 |

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

Ketoconazole is a well-characterized inhibitor of several cytochrome P450 enzymes, particularly CYP3A4. The following is a generalized protocol for assessing the inhibitory potential of a compound against various CYP isoforms, using Ketoconazole as a positive control.

Objective: To determine the IC₅₀ value of a test compound against specific CYP450 isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes

-

CYP-specific probe substrates (e.g., testosterone for CYP3A4)

-

Test compound and Ketoconazole (as a positive control)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare stock solutions of the test compound, Ketoconazole, and the probe substrate in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, combine the liver microsomes or recombinant enzymes, buffer, and varying concentrations of the test compound or Ketoconazole.

-

Pre-incubation: Equilibrate the plate at 37°C for a short period.

-

Initiation: Add the probe substrate to all wells, followed by the NADPH regenerating system to initiate the enzymatic reaction.

-

Reaction: Incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

-

Data Analysis: Plot the percentage of metabolite formation against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Table 3: IC₅₀ Values of Ketoconazole for Various Human CYP450 Isoforms. [3][4]

| CYP Isoform | Substrate | IC₅₀ (µM) |

| CYP3A4 | Testosterone | 0.90 - 1.69 |

| CYP3A4 | Midazolam | 1.04 - 1.46 |

| CYP1A1 | 7-Ethoxycoumarin | 0.33 |

| CYP2C9 | - | 0.5 - 0.7 |

| CYP2D6 | - | 0.3 - 0.4 |

Bioanalytical Method for Ketoconazole Quantification in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ketoconazole in human plasma, utilizing this compound as an internal standard.

Caption: Workflow for the Quantification of Ketoconazole in Plasma.

Methodology:

-

Sample Preparation:

-

Thaw human plasma samples and vortex.

-

To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.

-

Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after alkalinizing the plasma.

-

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 3 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ketoconazole: m/z 531.2 → 82.1

-

This compound: m/z 535.2 → 86.1 (hypothetical, based on a +4 Da shift in the fragment)

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Ketoconazole into blank plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

The concentration of Ketoconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

-

This robust methodology allows for the sensitive and specific quantification of Ketoconazole in complex biological matrices, which is essential for pharmacokinetic and drug-drug interaction studies.

References

- 1. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 4. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ketoconazole-d4" certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Ketoconazole-d4

Introduction

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of a chemical compound.[1][2][3] This guide provides a detailed examination of a typical Certificate of Analysis for this compound, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuterated standards like this compound are invaluable in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), where they help ensure accurate quantification of the unlabeled drug in biological matrices.[4] This document will dissect the key components of the CoA, present data in a clear, tabular format, detail the underlying experimental methodologies, and use diagrams to illustrate workflows and biological pathways.

Quantitative Data Summary

The data presented in a Certificate of Analysis is the cornerstone of its utility. The following tables summarize the typical quantitative results for a batch of this compound.

Table 1: General Information and Physical Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 1398065-75-2 | 1398065-75-2 |

| Molecular Formula | C₂₆H₂₄D₄Cl₂N₄O₄ | C₂₆H₂₄D₄Cl₂N₄O₄ |

| Molecular Weight | 535.46 g/mol | 535.46 g/mol |

| Appearance | White to off-white solid | Off-white solid[5] |

| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO[6][7] |

| Melting Point | 148-152 °C | 150.5 °C[8] |

Table 2: Quality Control and Purity Analysis

| Test | Method | Specification | Result |

| Purity (Assay) | HPLC | ≥ 98.0% | 99.5% |

| Chemical Identity | ¹H-NMR | Conforms to structure | Conforms |

| Chemical Identity | Mass Spectrometry | Conforms to structure | Conforms[5] |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium | 99.6% |

| Loss on Drying | Gravimetric | ≤ 0.5% | 0.1%[8] |

| Residual Solvents | GC-HS | Meets USP <467> | Complies |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the results presented in a CoA.

Purity Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of the this compound sample by separating it from any potential impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 231 nm.[9]

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample is injected into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, verifying its identity and isotopic enrichment.

-

Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Range: 100-1000 m/z.

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Procedure: A dilute solution of the sample is directly infused into the mass spectrometer. The resulting spectrum is analyzed for the protonated molecular ion [M+H]⁺. For this compound (MW = 535.46), the expected m/z would be approximately 536.47. The isotopic distribution pattern is also examined to confirm the incorporation of four deuterium atoms.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and placement of atoms.

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration values are compared against a reference spectrum or theoretical values to confirm the structure. The absence or reduction of signals at specific locations confirms the successful deuteration.

Visualized Workflows and Pathways

Diagrams provide an intuitive understanding of complex processes and relationships.

Certificate of Analysis Workflow

The following diagram illustrates the logical flow from sample reception to the final issuance of a Certificate of Analysis.

Mechanism of Action: Ketoconazole

This compound shares the same biological mechanism as its non-labeled counterpart. It functions as an antifungal agent by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12]

References

- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. contractlaboratory.com [contractlaboratory.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ketoconazole | 65277-42-1 [chemicalbook.com]

- 7. abmole.com [abmole.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Liquid chromatographic assay of ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Ketoconazole - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Ketoconazole? [synapse.patsnap.com]

A Technical Guide to the Isotopic Enrichment and Purity of Ketoconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Ketoconazole-d4, a critical stable isotope-labeled internal standard used in bioanalytical studies. Adherence to stringent quality control measures is paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the typical specifications, detailed analytical methodologies, and quality control workflows for this compound.

Quantitative Data Summary

The quality of this compound is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for high-quality this compound suitable for use as an internal standard in regulated bioanalysis.[1][2]

Table 1: Isotopic Enrichment Specifications

| Parameter | Specification | Typical Value | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | > 99 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Distribution | Mass Spectrometry | ||

| d4 | Report Value | > 99% | |

| d3 | Report Value | < 1% | |

| d2 | Report Value | < 0.1% | |

| d1 | Report Value | < 0.1% | |

| d0 (unlabeled) | Report Value | < 0.1% |

Table 2: Chemical Purity and Impurity Profile

| Parameter | Specification | Analytical Method |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Potential Impurities | ||

| Unlabeled Ketoconazole | ≤ 0.5% | LC-MS/MS |

| Process-Related Impurities | Report individual impurities > 0.1% | HPLC-UV, LC-MS/MS |

| Residual Solvents | Per ICH Q3C guidelines | Headspace GC-MS |

Experimental Protocols

The accurate characterization of this compound relies on robust and validated analytical methods. The following sections detail the experimental protocols for determining isotopic enrichment and chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution of this compound.

Protocol:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

-

LC Method:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution of Ketoconazole.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 500-550.

-

Resolution: > 60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, d3, and d4 species of ketoconazole.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

Isotopic Enrichment and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides information on the location and degree of deuteration, as well as chemical purity.[3][4]

Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a certified internal standard of known concentration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

-

The absence or significant reduction of signals corresponding to the protons on the piperazine ring at the 3 and 5 positions confirms deuteration.[5]

-

-

²H-NMR Acquisition:

-

Acquire a ²H-NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.

-

-

Data Analysis:

-

Isotopic Enrichment: Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule.

-

Chemical Purity: Compare the integral of the analyte signals to the integral of the certified internal standard signal.

-

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a standard method for assessing the chemical purity of this compound and quantifying impurities.[6][7]

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Method:

-

Data Analysis:

-

Integrate the peak area of this compound and any impurity peaks.

-

Calculate the area percentage of the main peak to determine the chemical purity.

-

Visualizations

The following diagrams illustrate the quality control workflow and the molecular structure of this compound.

Caption: A typical workflow for the quality control and release of this compound.

Caption: The four deuterium atoms in this compound are located on the piperazine ring.

Conclusion

The quality and reliability of bioanalytical data are fundamentally dependent on the quality of the internal standards used. For this compound, this necessitates rigorous testing to confirm high isotopic enrichment and chemical purity. The experimental protocols and specifications outlined in this guide provide a framework for researchers and drug development professionals to ensure that their this compound internal standard meets the stringent requirements for regulated bioanalysis, thereby contributing to the generation of accurate and defensible pharmacokinetic and metabolic data.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. bdg.co.nz [bdg.co.nz]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. ijarmps.org [ijarmps.org]

- 7. HPLC Method for Analysis of Ketoconazole on Primesep B Column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. fda.gov [fda.gov]

- 10. benchchem.com [benchchem.com]

Ketoconazole-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the procurement, availability, and application of Ketoconazole-d4 as a stable isotope-labeled internal standard in bioanalytical and drug metabolism studies.

Introduction

Ketoconazole, a broad-spectrum imidazole antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and the fungal-specific lanosterol 14α-demethylase (CYP51). Its deuterated analog, this compound, serves as an invaluable tool for researchers, scientists, and drug development professionals. The incorporation of four deuterium atoms provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides comprehensive information on the suppliers and availability of this compound, detailed experimental protocols for its application in pharmacokinetic studies and CYP3A4 inhibition assays, and visual representations of its mechanism of action.

Supplier and Availability of this compound

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The availability, purity, and typical pack sizes are summarized in the table below for easy comparison. Researchers should always request a certificate of analysis from the supplier to ensure the quality and isotopic enrichment of the product.

| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | HY-B0105S1 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg |

| CDN Isotopes | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | D-7488 | Not specified | 98 atom % D | 5 mg, 10 mg |

| LGC Standards | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | CDN-D-7488 | ≥98% Chemical Purity | 98 atom % D | 5 mg, 10 mg |

| Fisher Scientific | (±)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) | 50-169-0453 | Not specified | Not specified | 10 mg |

Table 1: Summary of this compound Suppliers and Product Specifications. Data is compiled from publicly available information on supplier websites. Purity and isotopic enrichment are typical values and may vary by lot.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of the quantification of unlabeled Ketoconazole or other analytes. It is also a critical tool in pharmacokinetic (PK) studies and in vitro drug metabolism and inhibition assays.

Pharmacokinetic Study using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

Objective: To determine the concentration-time profile of a drug candidate in plasma samples from a preclinical or clinical study.

Materials:

-

Blank plasma from the same species as the study subjects.

-

Analyte reference standard.

-

This compound (Internal Standard, IS).

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid (FA), LC-MS grade.

-

Water, LC-MS grade.

-

96-well plates.

-

LC-MS/MS system.

Procedure:

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., DMSO or methanol).

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

-

-

Preparation of Working Solutions:

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution with a 50:50 mixture of ACN and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN containing 0.1% FA.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and this compound. For Ketoconazole, a common transition is m/z 531.2 → 489.2. For this compound, the precursor ion will be m/z 535.2.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for pharmacokinetic analysis using this compound.

In Vitro CYP3A4 Inhibition Assay

This protocol describes a method to evaluate the inhibitory potential of a test compound on CYP3A4 activity using human liver microsomes, with Ketoconazole as a positive control inhibitor.

Objective: To determine the IC50 value of a test compound for CYP3A4-mediated metabolism.

Materials:

-

Human Liver Microsomes (HLMs).

-

CYP3A4 substrate (e.g., midazolam or testosterone).

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B).

-

Test compound.

-

Ketoconazole (positive control inhibitor).

-

Acetonitrile (ACN) with an appropriate internal standard for the substrate metabolite.

-

Phosphate buffer (pH 7.4).

-

96-well plates.

-

LC-MS/MS system.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and Ketoconazole in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the CYP3A4 substrate in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, HLM, and either the test compound (at various concentrations), Ketoconazole (as a positive control), or vehicle (for the control reaction).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold ACN containing the internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant for LC-MS/MS analysis of the substrate metabolite.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the quantification of the specific metabolite of the chosen CYP3A4 substrate.

-

-

Data Analysis:

-

Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound and Ketoconazole compared to the vehicle control.

-

Plot the percentage of activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

-

Mechanism of Action: Signaling Pathway Inhibition

Ketoconazole's primary mechanisms of action involve the inhibition of ergosterol biosynthesis in fungi and steroidogenesis in humans. These effects are mediated by its interaction with key cytochrome P450 enzymes.

Inhibition of Fungal Ergosterol Biosynthesis

Ketoconazole is a potent inhibitor of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] By blocking this enzyme, Ketoconazole depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterols, ultimately inhibiting fungal growth.[2]

Caption: Ketoconazole's inhibition of the fungal ergosterol biosynthesis pathway.

Inhibition of Human Steroidogenesis

In humans, particularly at higher concentrations, Ketoconazole inhibits several CYP enzymes involved in steroid hormone synthesis.[3] It blocks the conversion of cholesterol to pregnenolone by inhibiting CYP11A1 (cholesterol side-chain cleavage enzyme) and also inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B1 (11β-hydroxylase), leading to a reduction in the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.[4]

Caption: Ketoconazole's inhibition of key enzymes in the human steroidogenesis pathway.

Conclusion

This compound is an essential tool for modern bioanalytical and drug metabolism research. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it the gold standard for use as an internal standard in LC-MS/MS applications, ensuring the generation of reliable and reproducible data in pharmacokinetic and other quantitative studies. Understanding its mechanism of action as a potent CYP450 inhibitor is also crucial for its application in drug-drug interaction studies and for interpreting its pharmacological effects. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

Navigating the Stability and Storage of Ketoconazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ketoconazole-d4. Given the limited availability of specific stability studies on the deuterated form, this guide leverages extensive data from forced degradation studies of non-deuterated Ketoconazole, providing a robust framework for handling and stability assessment. The potential impact of deuteration on the molecule's stability is also discussed, offering a complete picture for researchers and drug development professionals.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information from various suppliers and pharmacopeial guidelines for Ketoconazole.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid Powder | 2°C to 8°C (Refrigerated) | Long-term | Keep in a well-closed container, protected from light. One supplier suggests re-analysis after three years. |

| -20°C | 3 years | ||

| 4°C | 2 years | ||

| In Solvent | -80°C | Up to 6 months | |

| -20°C | Up to 1 month | Use newly opened, hygroscopic DMSO for best results. |

Note: The stability of this compound in solution is dependent on the solvent used. The provided data is a general guideline. It is recommended to perform solution stability studies in the specific solvent and concentration of interest.

Stability Profile and Degradation Pathways

Hydrolytic Degradation (Acid and Base Stress)

Ketoconazole is susceptible to degradation in both acidic and basic environments. Studies indicate that the same primary degradation product is formed under both conditions.[1][2] The degradation is catalyzed by hydronium ions in acidic solutions.[3]

Oxidative Degradation

Under oxidative stress, such as exposure to hydrogen peroxide, Ketoconazole degrades to form a different impurity than that observed in hydrolytic degradation.[1][2]

Photostability

Ketoconazole exhibits sensitivity to light. Photodegradation studies have shown that exposure to UV radiation can lead to photodechlorination of the molecule.[4] Therefore, it is imperative to protect this compound from light.

Thermal Stability

Ketoconazole is relatively stable under thermal stress. Studies have shown it to be stable when exposed to dry heat.[5]

The following diagram illustrates the known degradation pathways of Ketoconazole, which are presumed to be applicable to this compound.

Caption: Presumed degradation pathways of this compound.

The Impact of Deuteration on Stability

The replacement of hydrogen with deuterium, a heavier isotope, can influence the stability of a molecule due to the kinetic isotope effect (KIE).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[6] This can lead to a slower rate of reactions where C-H bond cleavage is the rate-determining step.

For this compound, this could potentially translate to:

-

Enhanced Metabolic Stability: If the deuteration has occurred at a site of metabolic oxidation, the rate of metabolism could be reduced, leading to a longer half-life in vivo.[7]

-

Altered Degradation Rates: The rates of certain degradation reactions, particularly those involving the cleavage of the deuterated bond, might be slower compared to the non-deuterated counterpart.

It is important to note that the extent of the KIE is dependent on the specific position of deuteration and the mechanism of the degradation reaction. Without specific studies on this compound, the practical impact on its shelf-life and degradation profile remains theoretical.

The following diagram illustrates the general workflow for assessing the stability of a deuterated compound like this compound.

Caption: General experimental workflow for stability assessment.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from published studies on non-deuterated Ketoconazole and can serve as a starting point for designing forced degradation studies for this compound.[8] It is recommended to analyze the stressed samples by a validated stability-indicating HPLC method.

Table 2: Experimental Protocols for Forced Degradation of Ketoconazole

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol) and add 1N HCl. Heat the solution (e.g., on a boiling water bath for 10-30 minutes). Neutralize with 1N NaOH before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 1N NaOH. Heat the solution (e.g., on a boiling water bath for 10-30 minutes). Neutralize with 1N HCl before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 30% H₂O₂. The reaction may be heated to accelerate degradation. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 105°C for 24 hours). Dissolve the sample in a suitable solvent for analysis. |

| Photostability | Expose a solution of this compound (e.g., in methanol) or the solid powder to UV light (e.g., 254 nm for 24 hours) in a photostability chamber. A control sample should be protected from light. |

Conclusion

While specific, long-term stability data for this compound is not extensively published, a robust understanding of its stability can be derived from the wealth of information available for non-deuterated Ketoconazole. The primary degradation pathways involve hydrolysis under acidic and basic conditions, and oxidation. The compound is also sensitive to light. The introduction of deuterium may positively impact stability due to the kinetic isotope effect, though this requires experimental confirmation. By adhering to the recommended storage conditions and utilizing the provided experimental frameworks, researchers and drug development professionals can ensure the integrity and successful application of this compound in their work. It is strongly recommended that stability studies are conducted under the specific conditions of use for any new formulation or application.

References

- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. Ketoconazole Tablets [drugfuture.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mass Spectrum of Ketoconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of the deuterated internal standard, Ketoconazole-d4. The information enclosed is intended to support researchers and scientists in method development, quantitative analysis, and metabolic studies involving ketoconazole.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the treatment of various fungal infections. In bioanalytical and research applications, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. This document outlines the expected mass spectrum of this compound, its fragmentation patterns, and the experimental protocols for its analysis.

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is predicted based on the well-documented fragmentation of unlabeled ketoconazole. Commercially available this compound is typically deuterated on the piperazine ring at the 3,3,5,5 positions. This results in a mass shift of +4 Da for the molecular ion and any fragment ions containing the piperazine moiety.

| Analyte | Parent Ion [M+H]+ (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |

| Ketoconazole | 531.2 | 489.2 | 82.1 |

| This compound | 535.2 | 493.2 | 82.1 |

Note: The fragment at m/z 82.1 corresponds to the cleavage of the piperazine ring, and as the deuterium labels are on this ring, a corresponding deuterated fragment is not typically observed as a major product ion under standard collision-induced dissociation (CID) conditions. The primary fragmentation pathway involves the loss of the N-acetylpiperazine moiety.

Experimental Protocols

The following is a typical experimental protocol for the analysis of ketoconazole and its deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

-

Add 600 µL of ethyl acetate as the extraction solvent.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components. For example:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ketoconazole: 531.2 → 489.2

-

This compound: 535.2 → 493.2

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Energy: Optimized for each transition (typically 20-30 eV).

Mandatory Visualizations

Fragmentation Pathway of this compound

Methodological & Application

The Role of Ketoconazole-d4 in Advancing Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring the accuracy and reliability of pharmacokinetic data. Ketoconazole-d4, a deuterated analog of the potent antifungal agent and CYP3A4 inhibitor ketoconazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, allow for precise correction of variability during sample preparation and analysis. This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies, facilitating robust drug development and clinical research.

Application Notes

Principle of Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for variations in sample extraction, matrix effects, and instrument response. This compound is considered the "gold standard" for the bioanalysis of ketoconazole because its deuterium labels impart a mass shift without significantly altering its chemical behavior. This ensures that any analytical variability affecting ketoconazole will similarly affect this compound, leading to a consistent analyte-to-IS peak area ratio and, consequently, highly accurate quantification.

Advantages of Using this compound

-

Enhanced Accuracy and Precision: By mimicking the behavior of ketoconazole throughout the analytical process, this compound effectively minimizes errors, leading to more reliable pharmacokinetic parameter calculations.

-

Mitigation of Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte. Since this compound is similarly affected, its use corrects for these matrix-induced variations.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions, ensuring consistent performance over time and across different laboratories.

Applications in Pharmacokinetic and Drug-Drug Interaction Studies

Ketoconazole is not only an antifungal agent but also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This makes it a critical tool in clinical pharmacology for investigating drug-drug interactions (DDIs). Accurate measurement of ketoconazole concentrations is essential in these studies to correlate its exposure with the extent of enzyme inhibition. The use of this compound as an internal standard provides the necessary analytical rigor for these pivotal DDI studies, which are often a required component of new drug applications submitted to regulatory agencies.

Experimental Protocols

The following protocols are representative methodologies for the quantification of ketoconazole in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of ketoconazole and this compound from a plasma matrix.

Materials:

-

Human plasma samples

-

Ketoconazole and this compound reference standards

-

Working solution of this compound (internal standard)

-

Methyl tert-butyl ether (MTBE) or ethyl acetate

-

0.1 M Sodium hydroxide

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 50 µL of 0.1 M sodium hydroxide and vortex briefly to mix.

-

Add 1 mL of MTBE or ethyl acetate.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ketoconazole: The precursor ion is [M+H]+ at m/z 531.2. A common product ion is m/z 489.3.

-

This compound: The precursor ion is [M+H]+ at m/z 535.2. The corresponding product ion would be m/z 493.3 (assuming deuteration on the piperazine ring).

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Data Presentation

The following tables summarize key quantitative data for ketoconazole pharmacokinetics and bioanalytical method validation parameters.

Table 1: Pharmacokinetic Parameters of Oral Ketoconazole in Healthy Volunteers

| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference |

| Cmax (µg/mL) | 4.2 | - | - | |

| Tmax (h) | 1.7 | - | - | |

| AUC (µg·h/mL) | Proportional increase with dose | More than proportional increase | More than proportional increase | |

| t1/2 (h) | 7.5 - 7.9 | - | - | |

| Oral Clearance (mL/min) | 244.9 | 123.6 | 80.0 |

Table 2: Representative Bioanalytical Method Validation Parameters for Ketoconazole Assay

| Parameter | Acceptance Criteria | Typical Performance | Reference |

| Linearity (r²) | ≥ 0.99 | > 0.998 | |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL | |

| Intra-day Precision (%CV) | ≤ 15% | < 5% | |

| Inter-day Precision (%CV) | ≤ 15% | < 9% | |

| Accuracy (% bias) | ± 15% | -1.4% to 0.9% | |

| Recovery | Consistent and reproducible | ~102% |

Visualizations

Application Note: Therapeutic Drug Monitoring of Ketoconazole Using Ketoconazole-d4 as an Internal Standard

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various systemic and superficial fungal infections.[1] It functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1] Despite its efficacy, the clinical use of oral ketoconazole is often limited by significant inter-patient pharmacokinetic variability, potential for serious adverse effects such as hepatotoxicity, and numerous drug-drug interactions, primarily due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]

Therapeutic Drug Monitoring (TDM) is a valuable clinical tool to optimize ketoconazole therapy.[3][4] TDM involves measuring drug concentrations in a patient's bloodstream to ensure that levels are within the therapeutic window—high enough to be effective but below a concentration that could cause toxicity.[3][4] Given the unpredictable absorption and metabolism of ketoconazole, TDM can aid in individualizing dosage regimens, thereby enhancing therapeutic outcomes and minimizing risks.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs in biological matrices, making it the gold standard for TDM.[5][6] The use of a stable isotope-labeled internal standard, such as Ketoconazole-d4, is crucial for accurate and precise quantification. This compound is an ideal internal standard as it has the same physicochemical properties as ketoconazole, but a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variations in sample preparation and matrix effects, leading to more reliable results.[5]

This application note provides a detailed protocol for the quantification of ketoconazole in human plasma using an LC-MS/MS method with this compound as the internal standard.

Principle

This method utilizes protein precipitation to extract ketoconazole and the internal standard (this compound) from human plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analytes are separated chromatographically and detected using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM). The concentration of ketoconazole in the sample is determined by comparing the peak area ratio of ketoconazole to this compound against a calibration curve.

Materials and Reagents

-

Ketoconazole reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of ketoconazole in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the ketoconazole stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike drug-free human plasma with the appropriate ketoconazole working standard solutions to prepare calibration standards at concentrations ranging from 5 to 15,000 ng/mL.[7]

-

Prepare QC samples in a similar manner at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1 min. |

| Column Temperature | 40 °C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ketoconazole: 531.2 → 489.3[6][7][8] |

| This compound: 535.2 → 493.3 (projected) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis

The concentration of ketoconazole in the samples is calculated from the peak area ratio of the analyte to the internal standard using a weighted (1/x²) linear regression analysis of the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for ketoconazole quantification in human plasma.

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 15,000 ng/mL | [7] |

| 0.01 - 12 ng/mL | [6][8] | |

| Correlation Coefficient (r²) | > 0.99 | [6][7] |

| Intra-day Precision (%RSD) | < 15% | [6] |

| Inter-day Precision (%RSD) | < 15% | [6] |

| Accuracy (%RE) | Within ±15% | [6] |

| Recovery | > 75% | [8] |

Visualizations

Experimental Workflow

Caption: Workflow for ketoconazole TDM using LC-MS/MS.

Ketoconazole Metabolism Pathway

Caption: Simplified metabolic pathway of ketoconazole.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of ketoconazole in human plasma. This method can be readily implemented in clinical laboratories to support individualized dosing strategies, thereby improving the safety and efficacy of ketoconazole therapy. Regular monitoring is particularly important for patients with impaired liver function, those on multiple medications, or those not responding to standard doses.

References

- 1. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Therapeutic Drug Monitoring of Systematic Antifungal Therapy - Doctor Fungus [drfungus.org]

- 4. mdpi.com [mdpi.com]

- 5. clpmag.com [clpmag.com]

- 6. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: Quantitative Analysis of Ketoconazole in Human Plasma by LC-MS/MS using Ketoconazole-d4

An LC-MS/MS method for the quantification of ketoconazole using its deuterated internal standard, ketoconazole-d4, offers high sensitivity and selectivity for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This application note provides a detailed protocol for the development and validation of such a method, intended for researchers, scientists, and drug development professionals.

1. Introduction

Ketoconazole is a broad-spectrum antifungal agent. Accurate and reliable quantification of ketoconazole in biological matrices is crucial for clinical and research purposes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ketoconazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

2. Principle